

physical and chemical properties of 2,3-Dibromopropyl acrylate monomer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3-Dibromopropyl acrylate*

Cat. No.: *B012291*

[Get Quote](#)

An In-depth Technical Guide to **2,3-Dibromopropyl Acrylate** Monomer

Introduction and Monograph

2,3-Dibromopropyl acrylate (DBPA) is a halogenated ester monomer belonging to the acrylate family. Its chemical structure incorporates a reactive acrylate moiety, which is susceptible to polymerization, and a dibrominated propyl group. This combination of functionalities suggests its potential utility as a reactive flame retardant, a crosslinking agent, or as a monomer to introduce specific properties such as increased refractive index or density into a polymer backbone. Acrylate monomers are a versatile class of compounds widely used in the synthesis of polymers for adhesives, coatings, and other advanced materials^[1]. The presence of bromine atoms in DBPA significantly modifies its properties compared to simple alkyl acrylates, making it a subject of interest for specialized polymer synthesis.

This guide provides a comprehensive overview of the core physical and chemical properties of **2,3-Dibromopropyl acrylate**, intended for researchers and scientists in polymer chemistry and materials science. It consolidates available data on its physicochemical characteristics, reactivity, and handling, and provides field-proven methodologies for its synthesis, polymerization, and analysis.

Chemical Identity and Nomenclature

Correctly identifying a chemical substance is critical for safety, procurement, and regulatory compliance. The following section details the primary identifiers for **2,3-Dibromopropyl**

acrylate.

- IUPAC Name: 2,3-dibromopropyl prop-2-enoate[2]
- CAS Number: 19660-16-3[2][3][4]
- Molecular Formula: C₆H₈Br₂O₂[2][3][5]
- Synonyms: Acrylic acid, 2,3-dibromopropyl ester; 2,3-Dibromopropyl propenoate; 2-Propenoic acid, 2,3-dibromopropyl ester[2][3]

Chemical Structure

The structure of **2,3-Dibromopropyl acrylate** features a terminal vinyl group essential for polymerization and vicinal bromine atoms on the propyl ester chain.

Caption: Chemical structure of **2,3-Dibromopropyl acrylate**.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. This data is essential for designing experiments, understanding the material's behavior, and ensuring safe handling.

Property	Value	Source(s)
Molecular Weight	271.93 g/mol	[2][3]
Appearance	Clear, light brown liquid	[2][4]
Boiling Point	112 °C @ 1.2 mmHg; 105 °C @ 6 mmHg	[3][4]
Density	1.77 g/cm³ at 20 °C	[3][4]
Refractive Index	1.5230 - 1.5300	[3]
Flash Point	121.1 °C	[3]
Vapor Pressure	0.00473 mmHg at 25 °C	[3]
Purity	>85.0% (by GC)	

Chemical Reactivity and Stability

2,3-Dibromopropyl acrylate is a reactive monomer primarily due to the presence of the acrylate group.

- Polymerization: The carbon-carbon double bond of the acrylate group is susceptible to free-radical polymerization. This reaction can be initiated by heat, light, or chemical initiators. The polymerization is typically exothermic and can be rapid and uncontrolled if not properly inhibited.[2]
- Stability: The compound may be unstable when exposed to heat, light, and air.[2][4] Commercial preparations are typically stabilized with inhibitors like hydroquinone or phenothiazine to prevent premature polymerization. For long-term storage, a cool, dark environment is recommended.
- Incompatibilities: It is incompatible with strong oxidizing agents.[3][4]
- Hazardous Reactions:
 - Reacts with acids to liberate heat. Strong oxidizing acids can cause a vigorous, exothermic reaction that may ignite the products.[2][3][4]

- Interaction with caustic solutions also generates heat.[2][3][4]
- Mixing with alkali metals or hydrides can generate flammable hydrogen gas.[2][3][4]

Synthesis and Purification Protocol

While a specific synthesis protocol for **2,3-dibromopropyl acrylate** is not readily available in the reviewed literature, a robust and chemically sound pathway can be adapted from established procedures for similar compounds, such as the synthesis of other alkyl 2,3-dibromopropionates and their subsequent conversion.[6] The proposed synthesis involves a two-step process starting from allyl acrylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sartomer.arkema.com [sartomer.arkema.com]
- 2. 2,3-Dibromopropyl acrylate | C6H8Br2O2 | CID 29728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 19660-16-3,2,3-DIBROMOPROPYL ACRYLATE | lookchem [lookchem.com]
- 4. 2,3-DIBROMOPROPYL ACRYLATE CAS#: 19660-16-3 [chemicalbook.com]
- 5. 2,3-dibromopropyl acrylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. afinitica.com [afinitica.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,3-Dibromopropyl acrylate monomer]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012291#physical-and-chemical-properties-of-2-3-dibromopropyl-acrylate-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com